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An In-depth Technical Guide to the Density Functional Theory (DFT) Calculation of

Molybdenum Phosphide (MoP) Band Structure

Introduction to Molybdenum Phosphide and DFT
Molybdenum phosphide (MoP) is a binary inorganic compound that has garnered significant

attention for its versatile properties, including high catalytic efficiency, metallic conductivity, and

unique topological semimetal characteristics.[1][2] It crystallizes in a hexagonal structure and is

recognized as a cost-effective, earth-abundant material.[1][3] Notably, MoP has demonstrated

exceptional performance as an electrocatalyst for the hydrogen evolution reaction (HER), a

critical process for clean energy production.[3][4][5][6][7] Understanding the electronic band

structure of MoP is fundamental to elucidating the origin of these properties and to rationally

designing more efficient catalysts and electronic devices.

Density Functional Theory (DFT) serves as a powerful computational quantum mechanical

modeling method to investigate the electronic structure of materials. By solving the Kohn-Sham

equations, DFT can accurately predict properties such as band structures, density of states

(DOS), and surface energetics, providing atomic-scale insights that complement experimental

findings. This guide provides a comprehensive overview of the theoretical and computational

framework for performing DFT calculations on MoP to determine its band structure and related

electronic properties.
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Crystallographic Structure of Molybdenum
Phosphide
Molybdenum monophosphide (MoP) adopts a Tungsten Carbide (WC)-type hexagonal crystal

structure.[8][9] Its space group is P-6m2 (No. 187).[1][8][10] In this structure, each

molybdenum atom is coordinated by six phosphorus atoms, and conversely, each phosphorus

atom is coordinated by six molybdenum atoms, forming a three-dimensional network.[8][9] The

precise lattice parameters are crucial for an accurate DFT calculation and have been

determined both experimentally and computationally.

Parameter
Value (Materials

Project)[8]
Value (Xiao et al.)[5]

Value (Winkler et al.)

[10]

Crystal System Hexagonal Hexagonal Hexagonal

Space Group P-6m2 P-6m2 P-6m2

a 3.23 Å 3.231 Å 3.218 Å

b 3.23 Å 3.231 Å 3.218 Å

c 3.18 Å 3.207 Å 3.175 Å

α 90.00° 90.00° 90.00°

β 90.00° 90.00° 90.00°

γ 120.00° 120.00° 120.00°

Mo-P Bond Length 2.45 Å - -

Computational Methodology and Protocols
Performing an accurate DFT calculation of the MoP band structure requires careful selection of

computational parameters. The Vienna Ab initio Simulation Package (VASP) is a commonly

used software for such calculations.[5] The following table summarizes a typical set of

parameters used in the literature for MoP.
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Parameter Description Typical Value / Method

Software
Quantum mechanical

simulation package.

Vienna Ab initio Simulation

Package (VASP).[5]

Exchange-Correlation

Functional

Approximation to the

exchange-correlation energy

term in DFT.

Generalized Gradient

Approximation (GGA) with the

Perdew-Burke-Ernzerhof

(PBE) functional.[5]

Electron-Ion Interaction

Method to describe the

interaction between core and

valence electrons.

Projector Augmented Wave

(PAW) method.[5]

Energy Cutoff
The kinetic energy cutoff for

the plane-wave basis set.

400 eV or higher to ensure

convergence.[5]

Brillouin Zone Sampling
Discretization of the reciprocal

space for integration.

Monkhorst-Pack k-point mesh

(e.g., 5x5x5 for bulk

optimization).[5]

Convergence Criterion

Threshold for the forces on

each atom during structural

relaxation.

Forces on each atom less than

0.01 eV/Å.[5]

Workflow for Band Structure Calculation
The process of calculating a band structure using DFT follows a systematic workflow. It begins

with structural optimization to find the ground-state geometry, followed by a self-consistent

calculation to determine the electronic ground state, and finally, a non-self-consistent

calculation along high-symmetry paths in the Brillouin zone.
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Caption: A typical workflow for DFT-based band structure and DOS calculations.
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Results: Band Structure and Density of States
Band Structure: DFT calculations consistently show that MoP is a metallic or semimetallic

material, characterized by the absence of a band gap.[8] The conduction and valence bands

cross the Fermi level, allowing for electronic conduction. Calculated band structures reveal

several band crossings near the Fermi energy.[11] Specifically, some studies have identified

MoP as a topological semimetal featuring triply degenerate nodal points, which are

quasiparticle excitations beyond the conventional Dirac and Weyl fermions.[11] These

topological features are protected by crystal symmetry and contribute to its unique electronic

transport properties.

Density of States (DOS): The DOS describes the number of available electronic states at each

energy level.[12][13] For MoP, the partial density of states (PDOS) analysis reveals that the

states near the Fermi level are dominated by the Mo 4d orbitals.[2] This dominance of metallic

d-orbitals at the Fermi energy is a key factor in MoP's high electrical conductivity and its

catalytic activity. The phosphorus p-orbitals also contribute to the electronic structure, forming

strong covalent bonds with the molybdenum atoms.[10]

Application Case Study: Hydrogen Evolution
Reaction (HER)
DFT calculations are instrumental in understanding the high catalytic activity of MoP for the

HER.[3][4][14] The reaction mechanism can proceed via two primary pathways in acidic media:

the Volmer-Tafel or the Volmer-Heyrovsky mechanism. DFT is used to calculate the

thermodynamics and kinetics of these steps, particularly the Gibbs free energy of hydrogen

adsorption (ΔGH*) on the catalyst surface, which is a key descriptor of HER activity.

Volmer Step: H⁺ + e⁻ + * → H*

Heyrovsky Step: H* + H⁺ + e⁻ → H₂ + *

Tafel Step: H* + H* → H₂ + * (* denotes an active site on the catalyst surface)

Studies have shown that both Mo-terminated and P-terminated surfaces of MoP can be active

for HER, but they favor different reaction mechanisms.[4] DFT calculations reveal that

phosphorization of molybdenum to form MoP creates an efficient "H delivery" system that can
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achieve a nearly zero Gibbs free energy for H adsorption at certain coverages, which is ideal

for a HER catalyst.[3][7]

HER Pathways
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Caption: The two primary pathways for the Hydrogen Evolution Reaction (HER) in acid.

Conclusion
DFT calculations provide indispensable insights into the electronic properties of molybdenum
phosphide. The computational protocols outlined in this guide demonstrate a robust

framework for determining the band structure and density of states of MoP, confirming its

metallic nature and revealing unique topological characteristics. This fundamental

understanding of its electronic structure is directly linked to its functional properties, such as its

remarkable catalytic activity for the hydrogen evolution reaction. By using DFT to probe

reaction mechanisms at the atomic level, researchers can continue to unlock the potential of

MoP and other transition metal phosphides for applications in catalysis, electronics, and

beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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